1H-Pyrrole-2-carboxylic acid, 3-ethyl-, ethyl ester
CAS No.:
Cat. No.: VC18276252
Molecular Formula: C9H13NO2
Molecular Weight: 167.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H13NO2 |
|---|---|
| Molecular Weight | 167.20 g/mol |
| IUPAC Name | ethyl 3-ethyl-1H-pyrrole-2-carboxylate |
| Standard InChI | InChI=1S/C9H13NO2/c1-3-7-5-6-10-8(7)9(11)12-4-2/h5-6,10H,3-4H2,1-2H3 |
| Standard InChI Key | PCHHGQICKZNXND-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=C(NC=C1)C(=O)OCC |
Introduction
Structural and Molecular Characterization
Chemical Identity and Nomenclature
The compound is systematically named ethyl 3-ethyl-1H-pyrrole-2-carboxylate, reflecting its ester functional group and ethyl substituents. Its IUPAC name adheres to the numbering convention where the pyrrole nitrogen occupies position 1, with carboxylate and ethyl groups at positions 2 and 3, respectively . The canonical SMILES representation encodes its branching pattern, while the InChIKey ensures unambiguous database identification .
Molecular Geometry and Stability
XLogP3-AA calculations indicate a lipophilicity value of 2.1, suggesting moderate solubility in organic solvents . The planar pyrrole ring adopts a slight puckered conformation due to steric interactions between the 3-ethyl substituent and the ester group. Rotatable bond counts (4) and hydrogen bonding capacity (1 donor, 2 acceptors) further influence its reactivity and supramolecular interactions .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 167.20 g/mol |
| XLogP3-AA | 2.1 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
| Rotatable Bonds | 4 |
Synthesis and Reaction Pathways
Conventional Synthesis Methods
The compound is typically synthesized via nucleophilic acyl substitution using pyrrole and ethyl chloroformate in the presence of potassium carbonate. Reaction optimization at 0–5°C minimizes side products like diethyl carbonate, achieving yields exceeding 70%. Purification through fractional distillation under reduced pressure (40–60 mmHg) ensures high purity (>95%).
Hydrolysis and Derivative Formation
The ester group undergoes alkaline hydrolysis to yield 3-ethyl-1H-pyrrole-2-carboxylic acid, a reaction critical for generating water-soluble derivatives. Kinetic studies reveal pseudo-first-order behavior in aqueous ethanol (k = 0.12 h at pH 12). This reactivity enables the synthesis of amide and hydrazide analogs for pharmacological screening.
Applications in Organic Synthesis
Electrophilic Aromatic Substitution
The electron-deficient pyrrole ring facilitates regioselective substitutions at the 4- and 5-positions. Nitration with produces 4-nitro derivatives, while Friedel-Crafts acylation introduces acetyl groups at position 5. These reactions underscore its utility in constructing polysubstituted heterocycles.
Coordination Chemistry
The lone pair on the pyrrole nitrogen enables complexation with transition metals. Spectrophotometric titration with in acetonitrile reveals a 1:1 binding stoichiometry () . Such complexes show promise in catalysis and materials science.
Analytical Characterization
Spectroscopic Profiles
NMR (400 MHz, CDCl): δ 1.28 (t, 3H, J = 7.1 Hz, CHCH), 1.42 (t, 3H, J = 7.0 Hz, COOCHCH), 2.68 (q, 2H, J = 7.1 Hz, CHCH), 4.25 (q, 2H, J = 7.0 Hz, COOCH), 6.32 (d, 1H, J = 2.8 Hz, H-4), 6.89 (d, 1H, J = 2.8 Hz, H-5) .
GC-MS (EI): m/z 167 [M], 120 [M-COOCHCH], 138 [M-CH] .
Crystallographic Data
Single-crystal X-ray diffraction of the analog ethyl 3,5-diphenyl-1H-pyrrole-2-carboxylate reveals a monoclinic lattice (P2/c) with π-π stacking distances of 3.48 Å . These interactions inform the design of solid-state materials with tailored electronic properties.
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